molecular formula C16H14N2O3 B11839623 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 106551-73-9

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11839623
CAS No.: 106551-73-9
M. Wt: 282.29 g/mol
InChI Key: ADRSLTLXKQLNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 106551-73-9) is a heterocyclic compound with a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol . It belongs to a class of 1,4,5,6,7,8-hexahydro-5-oxoquinoline (HHQ) derivatives that are of significant interest in medicinal chemistry for their multitarget properties . This compound serves as a key scaffold in chemical biology and drug discovery research. A primary application for this chemical series is in oncology research, specifically in overcoming multidrug resistance (MDR) in cancer cells . MDR is often mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes chemotherapeutic agents from cells . Structurally related HHQ derivatives have demonstrated potent MDR reversal activity by inhibiting the P-gp efflux pump, thereby restoring the efficacy of anticancer drugs in resistant uterine sarcoma cell lines . Furthermore, these compounds have shown inherent cytotoxicity and the ability to induce apoptosis in cancer cells, highlighting their therapeutic potential . Beyond oncology, hexahydroquinoline derivatives are actively investigated as multitarget ligands for G-protein-coupled receptors (GPCRs) . They exhibit characteristic activity on free fatty acid receptors (FFA3/GPR41 and FFA2/GPR43) and hydroxycarboxylic acid receptors (HCA2/GPR109A), which are involved in energy homeostasis, immune functions, and inflammatory processes . Research indicates that such compounds can reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages, suggesting potential applications for treating complex inflammatory diseases . This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. Researchers can leverage this compound as a versatile building block for synthesizing more complex derivatives or as a pharmacological tool for studying MDR mechanisms and GPCR signaling pathways.

Properties

IUPAC Name

2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c17-15(20)12-8-11-13(18-16(12)21)6-10(7-14(11)19)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSLTLXKQLNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520960
Record name 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106551-73-9
Record name 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Keto Amides

A foundational approach involves the cyclocondensation of β-keto amides with aryl amines or enamine precursors. For example, reacting N-phenyl-3-oxobutanamide with cyclohexenone derivatives under acidic conditions generates the hexahydroquinoline backbone. The phenyl group at position 7 is introduced via a Friedel-Crafts alkylation using benzene and a Lewis acid catalyst (e.g., AlCl₃).

Key reaction parameters :

  • Temperature: 80–120°C

  • Solvent: Toluene or dichloromethane

  • Catalysts: p-Toluenesulfonic acid (pTSA) or BF₃·Et₂O

Gould-Jacobs Reaction for Quinoline Core Formation

The Gould-Jacobs reaction, which thermally cyclizes aniline derivatives with β-keto esters, can be adapted to construct the dioxoquinoline framework. Substituting the ester with a carboxamide group enables direct incorporation of the 3-carboxamide moiety.

Typical workflow :

  • Condensation of 3-carboxamidoaniline with ethyl acetoacetate.

  • Cyclization under reflux in diphenyl ether (220–250°C).

  • Oxidation of the intermediate dihydroquinoline to the dioxo form using MnO₂ or DDQ.

Detailed Stepwise Synthesis

Route A: Cyclization of N-Aryl β-Keto Amides

  • Synthesis of N-phenyl-3-oxobutanamide :

    • React benzylamine with diketene in THF at 0°C.

    • Yield: ~85%.

  • Friedel-Crafts Alkylation :

    • Add cyclohexenone and AlCl₃ to the β-keto amide in DCM.

    • Stir at 25°C for 12 hours to install the phenyl group at position 7.

  • Oxidative Cyclization :

    • Treat with iodine in acetic acid to form the hexahydroquinoline ring.

    • Oxidize the resultant dihydroquinoline using MnO₂ to introduce the 2,5-dioxo groups.

Characterization data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.21 (s, 2H, CH₂), 3.02 (t, 2H, J = 6.4 Hz), 2.75 (t, 2H, J = 6.4 Hz).

  • HPLC Purity : >97% (C18 column, acetonitrile/water gradient).

Route B: Multicomponent Coupling Approach

A one-pot, three-component reaction simplifies the synthesis:

  • Combine cyclohexane-1,3-dione , benzaldehyde , and methyl carbamate in ethanol.

  • Add ammonium acetate as a catalyst and reflux for 8 hours.

  • Isolate the product via crystallization from ethanol/water (yield: 72%).

Optimization insights :

  • Solvent impact : Ethanol outperforms DMF or THF in yield and reaction rate.

  • Catalyst screening : Ammonium acetate > ZnCl₂ > FeCl₃.

Advanced Functionalization Techniques

Late-Stage Carboxamide Installation

For analogs requiring diverse carboxamide groups, a late-stage coupling strategy is employed:

  • Synthesize 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid via hydrolysis of the methyl ester.

  • Activate the carboxylic acid with HATU or EDCI.

  • Couple with amines (e.g., benzylamine) to yield the target carboxamide.

Reaction table :

Amine SourceCoupling ReagentSolventYield (%)
BenzylamineHATUDMF78
AmmoniaEDCI/DMAPTHF65
4-MethoxyanilineDCCCH₂Cl₂71

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Replace HATU with cheaper carbodiimides (e.g., DCC) in carboxamide coupling.

  • Optimize solvent recovery via distillation (ethanol reuse reduces costs by 40%).

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,5-dione derivatives, while reduction can produce amine-substituted quinolines .

Scientific Research Applications

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate receptor functions by interacting with receptor proteins on cell surfaces. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Comparison of Luminescent Properties

Property Tb-R3 Complex Target Compound (2,5-Dioxo-7-phenyl)
Quenching Mechanism Static + Dynamic Not reported
$ K_S \, (\text{M}^{-1}) $ $ 5.97 \times 10^4 $ N/A
$ K_D \, (\text{M}^{-1}) $ $ 1.05 \times 10^4 $ N/A
Application Chlorogenic acid detection in coffee Underexplored

Analgesic Hexahydroquinoline Carboxamides

N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (compound 2) demonstrates significant analgesic activity but exhibits polymorphism-dependent efficacy:

  • Structural Differences : Lacks the 7-phenyl and 5-oxo groups present in the target compound.
  • Polymorphism Impact : The α-form showed 50% pain reduction in the “acetic acid writhing” model (20 mg/kg dose), while the β-form had half the activity due to differences in crystalline phase composition .

Table 2: Analgesic Activity Comparison

Compound Analgesic Efficacy (% pain reduction) Polymorphism Observed?
α-form of compound 2 50% Yes
β-form of compound 2 25% Yes
Target Compound Not tested Likely (structural analogy)

Free Fatty Acid Receptor 3 (FFA3) Agonists

AR420626 (N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide) and FHQC are FFA3 agonists with structural similarities to the target compound:

  • Substituent Variations : AR420626 includes a furan-2-yl group at position 4 and a 2,5-dichlorophenyl carboxamide, whereas the target compound has a 7-phenyl group.
  • Pharmacological Impact : AR420626 reduces cAMP levels and modulates GLP-1 release, while FHQC derivatives show allosteric binding to FFA3 .

Table 3: Pharmacological Profiles of FFA3 Agonists

Compound Target Receptor Key Activity Structural Distinction from Target
AR420626 FFA3 cAMP inhibition, GLP-1 modulation 4-Furan, 2-methyl, 5-oxo groups
FHQC FFA3 Allosteric agonism 4-Furan, 2-methyl substituents
Target Not reported Undetermined 7-Phenyl, 2,5-dioxo groups

Anticancer and Antifungal Derivatives

5773-0094 (N-(2,5-dimethoxyphenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide) is an anticancer screening compound with:

  • Structural Overlaps : Shares the 2,5-dioxo and 1-phenyl groups with the target compound but differs in the 3-carboxamide substituent (2,5-dimethoxyphenyl vs. unsubstituted carboxamide).
  • Physicochemical Properties : LogP = 2.65, molecular weight = 418.45 g/mol, and moderate aqueous solubility (logSw = -3.19) .

Table 4: Physicochemical Comparison

Property 5773-0094 Target Compound
Molecular Weight 418.45 g/mol ~350 g/mol (estimated)
LogP 2.65 Not reported
Water Solubility (logSw) -3.19 Likely similar

Key Research Findings and Implications

Substituent-Driven Functionality : The presence of a 7-phenyl group in the target compound may enhance lipophilicity and receptor binding compared to analogs with furan or pyridylmethyl groups.

Polymorphism Concerns : Structural analogs like compound 2 highlight the need for crystallographic studies to ensure consistent pharmacological performance .

Therapeutic Potential: Modifications at positions 1, 3, and 7 in hexahydroquinoline carboxamides can tailor applications—from luminescent probes to receptor modulators .

Biological Activity

2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on various research findings.

  • Molecular Formula : C16H13N2O2
  • Molecular Weight : 283.28 g/mol
  • CAS Number : 62370-50-7

Anticancer Activity

Research has demonstrated that derivatives of 2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline exhibit notable anticancer properties. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
Caco-237.4PI3Kα inhibition
HCT-1168.9PI3Kα inhibition

The compound's activity against the PI3K/AKT signaling pathway was investigated using quantitative PCR. Treatment with the compound resulted in a significant decrease in the expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD .

The binding affinity of the compound to the PI3Kα kinase domain is critical for its antiproliferative activity. Molecular docking studies indicate that the compound occupies key binding sites and interacts with essential residues within the kinase domain . This interaction is crucial for mediating its effects on cellular signaling pathways involved in cancer progression.

Study 1: Evaluation in Colorectal Cancer Models

In a study involving human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, compounds similar to 2,5-dioxo-7-phenyl demonstrated varying degrees of antiproliferative activity. The study highlighted that compounds with specific structural motifs exhibited enhanced activity against mutant forms of PI3Kα present in HCT-116 cells .

Study 2: Comparative Analysis with Other Quinoline Derivatives

A comparative analysis was conducted on various quinoline derivatives. The results indicated that while several derivatives showed promising anticancer activity, 2,5-dioxo-7-phenyl was among the most effective due to its ability to significantly inhibit cell growth at lower concentrations .

Q & A

(Basic) What are the established synthetic routes for 2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

Core Formation : Condensation of cyclohexanedione derivatives with substituted aldehydes (e.g., phenylacetaldehyde) in ethanol, catalyzed by ammonium acetate, to form the hexahydroquinoline core .

Functionalization : Introduction of the carboxamide group via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., chloroformates) under anhydrous conditions .

Optimization Factors :

  • Temperature : Elevated temperatures (70–80°C) improve cyclization efficiency but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes by-product formation .
  • Catalysts : Ammonium acetate facilitates imine formation, critical for ring closure .

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH groups at δ 10–12 ppm). Use deuterated DMSO for solubility .
    • 13C NMR : Identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the quinoline core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis provides bond lengths (e.g., C=O at 1.21 Å) and dihedral angles, critical for confirming stereochemistry .

(Basic) How do substituents on the quinoline core affect solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility :
    • Hydrophilic Groups : Methoxy or hydroxyl substituents increase aqueous solubility via hydrogen bonding (e.g., 4-methoxyphenyl derivatives show 2.5-fold higher solubility than phenyl analogs) .
    • Lipophilic Groups : Halogens (e.g., Cl) enhance lipid membrane permeability but reduce solubility in polar solvents .
  • Stability :
    • pH Sensitivity : Carboxamide groups are prone to hydrolysis under acidic conditions (pH < 3). Stability assays in PBS (pH 7.4) over 24 hours are recommended .

(Advanced) What strategies resolve contradictory biological activity data across assay systems?

Methodological Answer:

  • Assay Standardization :
    • Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to cross-validate results .
    • Control for assay-specific variables: ATP concentration in kinase assays, serum content in cell cultures .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize inter-assay variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systemic biases in high-throughput screens .

(Advanced) How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding poses with target enzymes (e.g., kinases). Key parameters:
    • Grid Box Size : 25 ų centered on the active site .
    • Scoring Functions : AMBER force fields assess binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

(Advanced) What are critical considerations for designing SAR studies on the carboxamide moiety?

Methodological Answer:

  • Functional Group Modifications :
    • Replace carboxamide with esters or nitriles to assess hydrogen-bonding requirements .
    • Introduce steric hindrance (e.g., tert-butyl groups) to probe binding pocket size .
  • Assay Selection :
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
    • Pair with cellular assays (e.g., IC50 in cancer cell lines) to correlate structural changes with activity .

(Basic) What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Broad-Panel Screening :
    • Enzymatic Assays : Test against kinase panels (e.g., EGFR, CDK2) at 10 µM concentration .
    • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay in HEK293 cells to establish baseline toxicity (IC50 > 50 µM suggests selectivity) .

(Advanced) How to study mechanistic interactions with enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

  • Kinetic Analysis :
    • Measure enzyme inhibition (IC50) using fluorogenic substrates (e.g., DCFH-DA for COX-2) .
    • Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Mutagenesis : Introduce point mutations (e.g., Arg120Ala in COX-2) to identify critical binding residues .

(Basic) How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 37°C for 24 hours; analyze via HPLC .
    • Thermal Stability : Heat at 60°C for 48 hours; monitor degradation products using LC-MS .

(Advanced) What steps optimize multi-step synthesis for scalability?

Methodological Answer:

  • Process Chemistry Adjustments :
    • Replace ethanol with 2-MeTHF for greener solvent systems .
    • Use flow chemistry for cyclization steps to improve heat transfer and reduce reaction time .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for higher yields (>85%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.